1,5,5-Triallylbarbituric acid
Description
1,5,5-Triallylbarbituric acid is a tri-substituted derivative of barbituric acid, a heterocyclic compound with three oxygen and two nitrogen atoms in its pyrimidinetrione core. The substitution of three allyl groups at the 1, 5, and 5 positions likely enhances its lipophilicity and steric bulk compared to simpler barbiturates. Synthesis methods for similar compounds (e.g., 5-alkyl or allyl derivatives) involve alkylation of barbituric acid using allyl halides or allyl alcohols in the presence of bases, as seen in the preparation of 5-allyl-5-(β-aminopropyl)-barbituric acid and other 5-alkyluracils .
Properties
CAS No. |
66843-15-0 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1,5,5-tris(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H16N2O3/c1-4-7-13(8-5-2)10(16)14-12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2,(H,14,16,18) |
InChI Key |
DHSLSLIRVCUYNP-UHFFFAOYSA-N |
SMILES |
C=CCC1(C(=O)NC(=O)N(C1=O)CC=C)CC=C |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)N(C1=O)CC=C)CC=C |
Other CAS No. |
66843-15-0 |
Synonyms |
1,5,5-triallylbarbituric acid N,5,5-triallylbarbituric acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Physical and Thermochemical Properties
*Estimated based on structural analogs.
Table 2. Pharmacological and Toxicological Data
Research Findings
- Thermal Stability : Allyl-substituted barbiturates generally exhibit lower melting points and enthalpies of sublimation compared to methylated analogs due to reduced molecular symmetry .
- Synthetic Accessibility: Multi-step alkylation is required for triallyl derivatives, whereas mono- or di-substituted compounds can be synthesized in fewer steps .
- Toxicity Trends : Aryl substitution (e.g., phenyl groups) correlates with higher acute toxicity, while branched alkyl chains enhance CNS activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,5,5-triallylbarbituric acid, and what factors influence reaction efficiency?
- Methodology : The compound can be synthesized via multicomponent, one-pot sequential reactions. For example, carbodiimides react with malonic acid monoethyl esters to form N-acylurea intermediates, which cyclize in basic conditions (e.g., 2 N NaOH) to yield 1,3,5-trisubstituted barbiturates. Subsequent C-alkylation with allyl halides under anhydrous K₂CO₃ in CH₃CN at 120°C produces 1,3,5,5-tetrasubstituted derivatives. Reaction efficiency depends on electrophile reactivity, solvent choice, and temperature control .
Q. How is the acid dissociation constant (pKa) of 1,5,5-triallylbarbituric acid determined, and what methodologies are recommended for accurate measurement?
- Methodology : Potentiometric titration and spectrometric methods (e.g., UV-Vis spectroscopy in aqueous solutions) are standard. Studies recommend using precise pH measurements under controlled ionic strength (I = 0.1) and temperature (20°C) to minimize errors. For trisubstituted derivatives, correlations between substituent electronic effects and pKa values are critical for interpretation .
Q. What spectroscopic techniques are most effective for characterizing the tautomeric forms of 1,5,5-triallylbarbituric acid in different solvents?
- Methodology : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are key. Lactim-lactam tautomerization can be tracked via ¹H NMR chemical shifts in polar solvents like D₂O or DMSO. IR analysis of carbonyl stretching frequencies (1600–1800 cm⁻¹) further distinguishes tautomeric equilibria .
Advanced Research Questions
Q. How do structural modifications at the N1 and C5 positions affect the pharmacological activity and physicochemical stability of 1,5,5-triallylbarbituric acid derivatives?
- Methodology : Systematic SAR (structure-activity relationship) studies are required. For example, replacing allyl groups with benzyl or phenyl moieties alters lipophilicity and metabolic stability. Pharmacological assays (e.g., sedative activity in animal models) paired with stability tests (e.g., accelerated degradation studies under varying pH) quantify these effects .
Q. What strategies can resolve contradictions in reported pKa values for 1,5,5-trisubstituted barbituric acids across different experimental conditions?
- Methodology : Conduct comparative studies using standardized conditions (solvent, ionic strength, temperature). For instance, discrepancies in pKa values between Mokrosz et al. (1986) and Doornbos et al. (1971) may arise from differences in buffer systems. Replicate experiments under unified protocols (e.g., I = 0.1, 20°C) to validate data .
Q. What mechanistic insights explain the base-catalyzed rearrangement of 1,5,5-triallylbarbituric acid derivatives to hydantoins, and how does substitution pattern influence this transformation?
- Methodology : Mechanistic studies using isotopic labeling (e.g., ¹⁵N) or intermediate trapping (e.g., isocyanate detection via IR) reveal pathways. For 1,5,5-trisubstituted derivatives, rearrangement proceeds via ring-opened intermediates, while 1,3,5,5-tetrasubstituted analogs follow carbamate-mediated pathways. Substituent steric bulk at N3 significantly impacts reaction rates .
Data Analysis and Interpretation
Q. How can researchers validate the purity of 1,5,5-triallylbarbituric acid derivatives synthesized via multicomponent reactions?
- Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic (¹³C NMR, HRMS) techniques. For example, HPLC with UV detection at 254 nm identifies byproducts, while HRMS confirms molecular ion peaks. Quantitative elemental analysis (C, H, N) further verifies purity .
Q. What experimental controls are critical when analyzing the sedative effects of 1,5,5-triallylbarbituric acid in vivo?
- Methodology : Include positive controls (e.g., phenobarbital) and vehicle controls to isolate compound-specific effects. Dose-response curves and behavioral assays (e.g., open-field tests for locomotor activity) must account for inter-animal variability. Statistical rigor (e.g., ANOVA with post-hoc tests) ensures reproducibility .
Contradiction Management
Q. How should researchers address conflicting data on the regioselectivity of alkylation in 1,5,5-trisubstituted barbituric acids?
- Methodology : Re-examine reaction conditions (e.g., solvent polarity, base strength) using kinetic studies. For example, allylation in polar aprotic solvents (DMF) vs. nonpolar solvents (toluene) may shift regioselectivity. Computational modeling (DFT) of transition states provides mechanistic clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
